molecular formula C31H44O3 B223234 Corticatic acid A CAS No. 160219-89-6

Corticatic acid A

Cat. No. B223234
CAS RN: 160219-89-6
M. Wt: 464.7 g/mol
InChI Key: ACNZSZPAYNDIRJ-SWFYLXDKSA-N
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Description

Corticatic acid A is a natural product that belongs to the family of polyketides. It was first isolated from the fungus Aspergillus terreus. This compound has been found to have various biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of corticatic acid A is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using corticatic acid A in lab experiments include its potent biological activity and its availability through microbial fermentation. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on corticatic acid A. One direction is to investigate its potential as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, more research is needed to evaluate the safety and toxicity of this compound in humans.
Conclusion:
This compound is a natural product with potent biological activity. It has been found to have anticancer, antifungal, and antibacterial properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of this compound.

Synthesis Methods

Corticatic acid A can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the compound. Microbial fermentation involves the use of microorganisms to produce the compound. The microbial fermentation method is more environmentally friendly and cost-effective than the chemical synthesis method.

Scientific Research Applications

Corticatic acid A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

CAS RN

160219-89-6

Molecular Formula

C31H44O3

Molecular Weight

464.7 g/mol

IUPAC Name

(4Z,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid

InChI

InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23-,28-26+

InChI Key

ACNZSZPAYNDIRJ-SWFYLXDKSA-N

Isomeric SMILES

C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C\C#CC(=O)O)O

SMILES

C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O

Canonical SMILES

C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O

synonyms

corticatic acid A
corticatic acid B

Origin of Product

United States

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